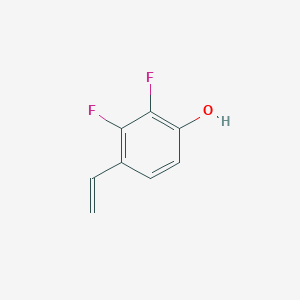

2,3-Difluoro-4-vinylphenol

Description

Properties

IUPAC Name |

4-ethenyl-2,3-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBGDYNJUOJESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-difluorophenol with acetylene under specific conditions to introduce the vinyl group .

Industrial Production Methods: Industrial production of 2,3-Difluoro-4-vinylphenol involves large-scale chemical processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-vinylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

2,3-Difluoro-4-vinylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-vinylphenol involves its interaction with specific molecular targets and pathways. The vinyl group allows for polymerization reactions, making it a valuable monomer in the synthesis of various polymers. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Difluorophenol

3,4-Difluorophenol () shares the difluorophenol backbone but differs in fluorine placement (3- and 4-positions). Key distinctions include:

- Acidity: The 2,3-difluoro substitution in the target compound likely results in higher acidity (pKa ~7–8 estimated) compared to 3,4-difluorophenol (pKa ~8–9), as ortho-fluorine atoms exert stronger electron-withdrawing effects.

Halogenated Analogues: 3,4-Difluoro-trans-β-bromostyrene

This compound () replaces the vinyl group with a bromostyrene moiety. Differences include:

- Electronic Effects : Bromine’s inductive electron-withdrawing effect contrasts with the vinyl group’s resonance-driven conjugation.

- Applications: Bromostyrene derivatives are typically used in cross-coupling reactions (e.g., Heck reactions), whereas vinylphenols may serve as monomers for conductive polymers.

Functionalized Derivatives: 3,4-Difluorophenylacetic Acid and 3,4-Difluorobenzylamine

- 3,4-Difluorobenzylamine: The amine group enables nucleophilic reactivity (e.g., amide bond formation), contrasting with the phenolic –OH group’s acidic and hydrogen-bonding properties.

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Acidity (pKa) | Key Reactivity/Applications |

|---|---|---|---|

| 2,3-Difluoro-4-vinylphenol | 2,3-F; 4-vinyl | ~7–8 (est.) | Polymerization, cross-coupling |

| 3,4-Difluorophenol | 3,4-F | ~8–9 (est.) | Intermediate for agrochemicals |

| 3,4-Difluoro-trans-β-bromostyrene | 3,4-F; β-bromostyrene | N/A | Heck reactions, OLED materials |

| 3,4-Difluorophenylacetic acid | 3,4-F; acetic acid | ~2–3 (est.) | Pharmaceutical synthesis |

Research Findings and Key Insights

- Acidity Trends: Fluorine’s position significantly impacts phenolic acidity. Ortho-fluorine atoms (as in this compound) reduce electron density more effectively than para-fluorine, lowering pKa .

- Vinyl Group Reactivity : The vinyl substituent enables radical or cationic polymerization, distinguishing it from halogenated analogs (e.g., bromostyrene) that prioritize cross-coupling .

Biological Activity

2,3-Difluoro-4-vinylphenol (CAS No. 343305-64-6) is a fluorinated derivative of 4-vinylphenol, which has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, featuring two fluorine atoms that enhance its reactivity and stability. The biological activity of this compound has been explored in various contexts, including antimicrobial and anti-inflammatory properties, as well as its effects on cancer cell lines.

- Molecular Formula : C₈H₆F₂O

- Molecular Weight : 156.13 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 206.2 °C

- Melting Point : 73 °C

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways. The presence of fluorine atoms is believed to enhance the compound's ability to participate in chemical reactions and modulate biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

A notable area of research focuses on the anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation:

These findings suggest that this compound may sensitize cancer stem cells to apoptosis, making it a promising candidate for cancer therapy.

Study on Anticancer Activity

In a study published in PubMed, researchers investigated the effects of various vinylphenol derivatives on breast cancer cell lines. The study found that this compound significantly inhibited the growth of MDA-MB-231 cells and induced apoptosis through caspase activation .

Study on Antimicrobial Properties

Another study highlighted the antimicrobial activity of fluorinated phenolic compounds, including this compound. The compound was tested against several bacterial strains and showed promising results in inhibiting bacterial growth .

Q & A

Q. What are the optimal synthetic routes for 2,3-Difluoro-4-vinylphenol, and how can purity be validated?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions using fluorinated precursors. For example, in structurally similar fluorinated biphenyls, reagents like potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone facilitate etherification, followed by purification via flash chromatography and ethanol recrystallization . Purity validation typically employs HPLC (C18 column, UV detection at 230/265 nm), achieving >99% purity with retention time consistency . Yield optimization (e.g., 82% in analogous syntheses) requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions.

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for structural confirmation. For fluorinated aromatics, splitting patterns in ¹H NMR arise from coupling with adjacent fluorine atoms (e.g., JH-F ≈ 8–12 Hz). In ¹³C NMR, fluorine coupling (JC-F ≈ 20–25 Hz for ortho, 250–270 Hz for para) helps assign substituent positions. For example, in a related compound, vinyl protons appear as doublets of doublets (δ 5.2–6.0 ppm), while aromatic fluorine environments produce distinct deshielding patterns .

Q. What safety protocols are essential when handling fluorinated phenolic compounds?

Methodological Answer: Fluorophenols require stringent controls due to potential toxicity. Key measures include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Segregation from food/beverages and proper waste disposal to prevent environmental contamination .

- Monitoring for acute toxicity (e.g., respiratory irritation) and implementing emergency wash stations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths/angles and intermolecular interactions. For example, in 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate, fluorine atoms exhibit shortened C–F bonds (1.34–1.36 Å) and distinct torsion angles, influencing electronic effects. Synchrotron radiation can enhance resolution for detecting weak hydrogen bonds (e.g., C–H···F interactions) critical for understanding reactivity .

Q. What strategies address contradictions in reported toxicity or reactivity data for fluorinated aromatics?

Methodological Answer: Systematic literature reviews (SLRs) with inclusion/exclusion criteria are vital. For chlorophenols, screening 974 records identified 95 relevant studies, with full-text review resolving discrepancies (e.g., conflicting LD₅₀ values) via meta-analysis . Experimental replication under standardized conditions (e.g., OECD guidelines) and computational modeling (DFT for reaction pathways) further clarify mechanistic inconsistencies .

Q. How can this compound be functionalized for advanced materials (e.g., liquid crystals or polymers)?

Methodological Answer: The vinyl group enables polymerization (e.g., radical-initiated) or cross-coupling (Suzuki or Heck reactions) to create fluorinated polymers. For liquid crystals, introducing alkyl chains (e.g., via Williamson ether synthesis) and verifying mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are critical. A study on a fluorinated biphenyl derivative achieved nematic phases at 120–150°C, highlighting the role of fluorine in reducing melting points .

Q. What are the challenges in reconciling open data requirements with proprietary research on fluorophenols?

Methodological Answer: Ethical sharing of structural/spectral data (e.g., via repositories like Zenodo) requires anonymizing proprietary synthesis steps. For health-related studies, FAIR principles (Findable, Accessible, Interoperable, Reusable) must balance transparency with GDPR compliance. Redaction tools can mask sensitive process details while disclosing critical NMR/X-ray datasets .

Data Contradiction and Analysis

Q. How should researchers statistically analyze conflicting bioactivity data for fluorinated compounds?

Methodological Answer: Multivariate analysis (e.g., PCA or cluster analysis) identifies outliers or confounding variables (e.g., solvent polarity in assay conditions). For example, inconsistent IC₅₀ values in enzyme inhibition studies may arise from solvent-water partitioning effects, requiring normalization via logP calculations . Bayesian meta-analysis further quantifies uncertainty across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.